molecular formula C20H21N3O2 B302924 N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide

Cat. No. B302924
M. Wt: 335.4 g/mol
InChI Key: YVFRRAWYDQXAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide, commonly known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.

Mechanism of Action

The mechanism of action of MPPO is not fully understood. However, it is believed that MPPO interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction leads to changes in the conformation and function of the biological molecules, which can result in various biological effects.
Biochemical and Physiological Effects:
MPPO has been shown to have various biochemical and physiological effects. For example, MPPO has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. MPPO has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPPO in lab experiments is its high purity and stability. MPPO is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MPPO is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on MPPO. One area of research is the development of new synthesis methods for MPPO that can improve its yield and purity. Another area of research is the investigation of the biological activities of MPPO, which can lead to the discovery of new therapeutic agents. Additionally, the use of MPPO in organic electronics and as a fluorescent probe for metal ions can be further explored for potential applications in these fields.

Synthesis Methods

The synthesis of MPPO involves the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine with 3-bromo-N-phenylpentanamide in the presence of a base. The reaction yields MPPO as a white solid, which is purified by recrystallization.

Scientific Research Applications

MPPO has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPPO is in the field of organic electronics, where it is used as a hole-transporting material in organic light-emitting diodes (OLEDs). MPPO has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]pentanamide

InChI

InChI=1S/C20H21N3O2/c1-3-4-8-18(24)21-17-7-5-6-16(13-17)20-23-22-19(25-20)15-11-9-14(2)10-12-15/h5-7,9-13H,3-4,8H2,1-2H3,(H,21,24)

InChI Key

YVFRRAWYDQXAQK-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.